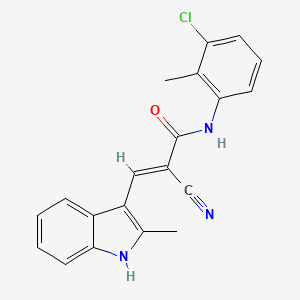
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CMI-977 or TLR7 agonist and is synthesized through a specific method as discussed below.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves the activation of TLR7, which is a pattern recognition receptor that recognizes viral RNA and triggers an immune response. Upon activation, TLR7 signals through the MyD88 pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then induce the production of cytokines such as interferons and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The activation of TLR7 by this compound leads to the production of cytokines that play a critical role in the immune response against viral and bacterial infections. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the primary advantages of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in lab experiments is its ability to activate the TLR7 pathway, which is essential for studying the immune response against viral and bacterial infections. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
The potential applications of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in scientific research are vast. One future direction for this compound is in the development of vaccines against viral and bacterial infections. Another future direction is in the development of cancer therapeutics that target the TLR7 pathway. Additionally, this compound has potential applications in the field of material science, where it can be used to develop new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields such as medicine, agriculture, and material science. Its ability to activate the TLR7 pathway makes it an essential tool for studying the immune response against viral and bacterial infections. Further research is needed to explore the full potential of this compound in scientific research.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-methyl-1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst such as piperidine to form an intermediate compound. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of immunology, where it has been shown to activate the Toll-like receptor 7 (TLR7) pathway. This activation leads to the production of cytokines that play a crucial role in the immune response against viral and bacterial infections.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-17(21)7-5-9-18(12)24-20(25)14(11-22)10-16-13(2)23-19-8-4-3-6-15(16)19/h3-10,23H,1-2H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJOJZBCUXCMF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=C(NC3=CC=CC=C32)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=C(NC3=CC=CC=C32)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

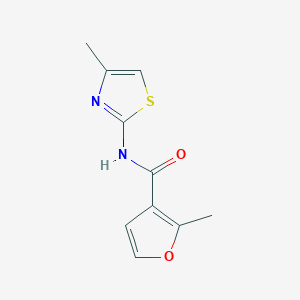

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)
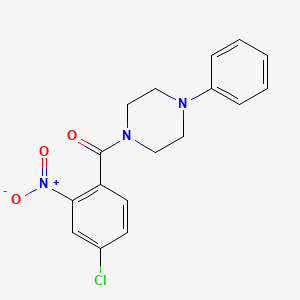
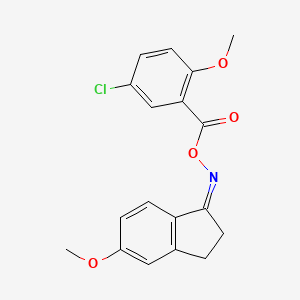
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
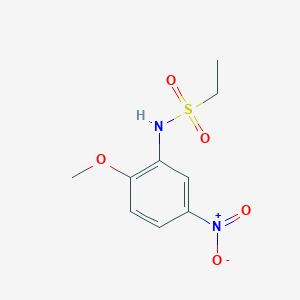
![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
